molecular formula C6H12O4 B093387 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane CAS No. 1073-91-2

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane

Cat. No. B093387
CAS RN: 1073-91-2
M. Wt: 148.16 g/mol
InChI Key: SJQITXILEOCXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane, also known as TMTD, is a cyclic organic compound that has been widely used in scientific research. TMTD is a highly reactive compound that can be synthesized using various methods.

Mechanism Of Action

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane acts as a radical initiator by producing free radicals that initiate polymerization reactions. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also acts as an oxidizing agent by reacting with reducing agents to produce oxidized products. The mechanism of action of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is complex and depends on the reaction conditions and the nature of the reactants.

Biochemical And Physiological Effects

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to have biochemical and physiological effects on living organisms. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to induce oxidative stress and damage to DNA, proteins, and lipids. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has also been shown to have toxic effects on various organs, including the liver, kidneys, and lungs.

Advantages And Limitations For Lab Experiments

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also has limitations, including its toxicity, instability, and potential for explosive decomposition.

Future Directions

For 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane research include the development of new synthesis methods, the investigation of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's mechanism of action, and the exploration of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's potential applications in medicine and materials science. Additionally, further research is needed to understand the toxic effects of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane on living organisms and to develop safer alternatives to 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane for lab experiments.

Synthesis Methods

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane can be synthesized using various methods, including the reaction of formaldehyde with acetone and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of acetone with hydrogen peroxide and formic acid. The yield of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been widely used in scientific research due to its ability to act as a radical initiator and oxidizing agent. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is used in the synthesis of various organic compounds, including polymers, resins, and pharmaceuticals. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is also used in the production of adhesives, coatings, and rubber products.

properties

CAS RN

1073-91-2

Product Name

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

3,3,6,6-tetramethyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3

InChI Key

SJQITXILEOCXGI-UHFFFAOYSA-N

SMILES

CC1(OOC(OO1)(C)C)C

Canonical SMILES

CC1(OOC(OO1)(C)C)C

Origin of Product

United States

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